2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a bromophenyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 4,5-dimethyl-2-thiazolyl acetic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the electronic effects of bromine can influence the compound’s interaction with molecular targets, potentially leading to different biological activities.
Properties
Molecular Formula |
C13H13BrN2OS |
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Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-8-9(2)18-13(15-8)16-12(17)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChI Key |
VPWQOMIOSTXPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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